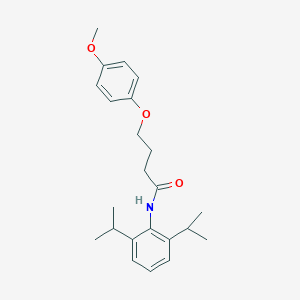![molecular formula C24H23FN2O3S B284778 N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B284778.png)
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community for its potential use in various research applications. This compound is commonly referred to as DMTQ, and it is a tetrahydroisoquinoline derivative that has been synthesized using several different methods.
Mécanisme D'action
DMTQ acts as a dopamine D3 receptor antagonist, and it binds to the receptor, blocking the effects of dopamine. This results in a decrease in the reward response to drugs of abuse, which can help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
DMTQ has been shown to have several biochemical and physiological effects, including a decrease in the reinforcing effects of drugs of abuse, a decrease in drug-seeking behavior, and a decrease in drug-induced dopamine release in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using DMTQ in lab experiments include its ability to block the effects of dopamine and reduce drug-seeking behavior, making it a useful tool in the study of drug addiction. However, the limitations of using DMTQ include its potential to interact with other receptors in the brain, which can complicate interpretation of the results.
Orientations Futures
There are several potential future directions for the use of DMTQ in scientific research. One direction is the study of the effects of DMTQ on other neurotransmitter systems in the brain, such as the serotonin and norepinephrine systems. Another direction is the development of more selective D3 receptor antagonists that can be used in the treatment of drug addiction. Additionally, the use of DMTQ in animal models of other psychiatric disorders, such as depression and anxiety, could provide valuable insights into the role of dopamine in these conditions.
Méthodes De Synthèse
The synthesis of DMTQ has been achieved using various methods, including the reaction of 2,4-dimethylphenylisocyanate with 4-fluorobenzenesulfonyl chloride, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. Another method involves the reaction of 2,4-dimethylphenylisocyanate with 4-fluorobenzenesulfonyl chloride, followed by the reaction with 1,2,3,4-tetrahydroisoquinoline-3-carboxamide.
Applications De Recherche Scientifique
DMTQ has been used in various scientific research applications, including the study of dopamine D3 receptor antagonists and their effects on drug addiction. It has also been used in the study of the effects of D3 receptor antagonists on the reward system in the brain and their potential use in the treatment of drug addiction.
Propriétés
Formule moléculaire |
C24H23FN2O3S |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C24H23FN2O3S/c1-16-7-12-22(17(2)13-16)26-24(28)23-14-18-5-3-4-6-19(18)15-27(23)31(29,30)21-10-8-20(25)9-11-21/h3-13,23H,14-15H2,1-2H3,(H,26,28) |
Clé InChI |
IZRHWUMULNLSRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3CN2S(=O)(=O)C4=CC=C(C=C4)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(1-naphthyl)acetamide](/img/structure/B284696.png)
![3-{2-[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)methyl]benzyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284698.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B284699.png)


![N-[4-(dimethylamino)phenyl]-4-(4-methoxyphenoxy)butanamide](/img/structure/B284705.png)
![Isobutyl 4-{[4-(4-methoxyphenoxy)butanoyl]amino}benzoate](/img/structure/B284708.png)


![Ethyl 7-(4-chlorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284711.png)
![2-[(1-Butyl-2,5-dioxo-3-pyrrolidinyl)sulfanyl]nicotinic acid](/img/structure/B284719.png)
![N-{3-[2-(2-thienyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]phenyl}acetamide](/img/structure/B284732.png)
![N-(3-(2-(3,4,5-trimethoxyphenyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4-yl)phenyl)acetamide](/img/structure/B284736.png)
![N-[3-(2-phenyl-2,3-dihydro-1,5-benzothiazepin-4-yl)phenyl]acetamide](/img/structure/B284738.png)